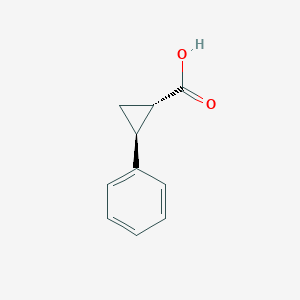
5-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid, also known as 5-TBCA, is an organic compound that has been used in a variety of scientific research applications. It is a derivative of pyrazole, a five-membered ring compound that is composed of nitrogen and carbon atoms, and is a member of the pyridines family. 5-TBCA has been used as a building block for a wide range of synthetic compounds, and has been studied for its potential use in drug design and development.
Applications De Recherche Scientifique
5-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid has been used in a variety of scientific research applications, including drug design and development, chemical synthesis, and enzymatic catalysis. It has been used as a building block for a wide range of synthetic compounds, and has been studied for its potential use in drug design and development. It has also been used as a substrate for enzymatic catalysis, and as a reagent in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 5-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid is not fully understood, but it is believed to be related to its ability to act as an inhibitor of enzymes. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, 5-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid has been shown to bind to certain proteins, such as G-protein coupled receptors, which are involved in the regulation of physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid have not been fully studied, but it has been shown to have some effects on certain physiological processes. In particular, it has been shown to affect the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, 5-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid has been shown to bind to certain proteins, such as G-protein coupled receptors, which are involved in the regulation of physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid in laboratory experiments include its low cost and availability, its ability to act as an inhibitor of certain enzymes, and its ability to bind to certain proteins. The disadvantages of using 5-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid in laboratory experiments include its instability in certain conditions, its potential toxicity, and its limited availability.
Orientations Futures
The future directions for 5-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid research include further exploration of its potential use in drug design and development, further exploration of its ability to act as an inhibitor of enzymes, and further exploration of its potential to bind to certain proteins. In addition, further research is needed to determine its potential toxicity, its stability in different conditions, and its potential to be used as a building block for other compounds.
Méthodes De Synthèse
5-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid can be synthesized through several methods. One of the most common methods is the reaction of pyridine-3-carboxylic acid and tert-butyl bromide, which is then followed by the addition of 1-bromo-3-methyl-1H-pyrazole. The reaction is catalyzed by a base such as sodium ethoxide and proceeds in an aqueous medium. The reaction yields a product with a purity of over 95%.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid involves the reaction of tert-butyl hydrazine with 3-pyridinecarboxaldehyde to form 5-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazole. This intermediate is then oxidized to form the desired product, 5-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid.", "Starting Materials": [ "tert-butyl hydrazine", "3-pyridinecarboxaldehyde", "oxidizing agent" ], "Reaction": [ "Step 1: Reaction of tert-butyl hydrazine with 3-pyridinecarboxaldehyde in the presence of a suitable solvent and catalyst to form 5-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazole.", "Step 2: Oxidation of the intermediate product using an oxidizing agent such as potassium permanganate or hydrogen peroxide to form 5-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid.", "Step 3: Purification of the final product using techniques such as recrystallization or column chromatography." ] } | |
Numéro CAS |
1461708-66-6 |
Nom du produit |
5-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid |
Formule moléculaire |
C14H17N3O2 |
Poids moléculaire |
259.3 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B6261322.png)
